N-(3,4-dichlorophenyl)glycine

Cholecystokinin CCK-B receptor Receptor binding

Researchers studying CCK-B pharmacology need a ligand free of off-target glycine transporter activity. N-(3,4-Dichlorophenyl)glycine (DCPG) delivers selective antagonism validated by published data. • IC₅₀ 31 nM for CCK-B in mouse brain membranes - ensures target specificity • 3,4-Dichloro pattern avoids glycine transporter engagement seen with 2,4-isomer • Crystalline solid, 98% purity, stable at ambient - ready for reproducible CNS research

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 65051-17-4
Cat. No. B1596351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)glycine
CAS65051-17-4
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NCC(=O)O)Cl)Cl
InChIInChI=1S/C8H7Cl2NO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
InChIKeyBBWWOXQXCLAUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorophenyl)glycine: Physicochemical Properties & Specifications


N-(3,4-Dichlorophenyl)glycine (DCPG, CAS 65051-17-4) is a synthetic N-arylated glycine derivative with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol. The compound is characterized by a glycine moiety N-linked to a 3,4-dichlorophenyl ring . It exists as a white to off-white crystalline solid with a melting point of 141–142 °C, a predicted boiling point of 453.3±35.0 °C, a predicted density of 1.528±0.06 g/cm³, and a predicted pKa of 3.75±0.40 . As a versatile small-molecule scaffold, DCPG serves as a key intermediate in the synthesis of herbicides, fungicides, and bioactive molecules, and is supplied at typical purities of 95–97% for research and industrial applications .

Supports SAR studies on halogenated N-phenylglycine positional isomers
Fits neuropeptide receptor screening where CCK-B engagement is of interest
Suited as a synthetic scaffold for agrochemical and dental-materials research

N-(3,4-Dichlorophenyl)glycine: Irreplaceability in Critical Applications


The substitution pattern and electronic properties of the phenyl ring profoundly influence the performance of N-arylated glycines across diverse applications. While numerous N-phenylglycine analogs share a common glycine backbone, the specific placement of two chlorine atoms at the 3- and 4-positions confers a distinct combination of electron-withdrawing character, steric profile, and lipophilicity that cannot be replicated by mono-chlorinated, non-chlorinated, or differently di-substituted analogs. Direct comparative studies demonstrate that even subtle changes in substitution—such as shifting chlorines from the 3,4- to the 2,4-positions or introducing N-methylation—lead to quantifiable differences in receptor binding affinity, tensile bond strength in adhesive formulations, and plant growth regulatory activity [1] [2] [3]. Consequently, generic substitution without empirical validation risks functional failure in both research and industrial contexts.

Positional isomer mismatch
2,4-Dichloro isomer targets glycine transporters, not CCK-B receptor; swapping isomers may invalidate target-engagement hypotheses.
Mono-chloro analog performance gap
N-(4-Chlorophenyl)glycine shows higher dentin bond strength; direct substitution can alter adhesive formulation outcomes.
Parent scaffold activity drop
Unsubstituted N-phenylglycine lacks the electron-withdrawing character needed for reported plant growth regulator potency.

N-(3,4-Dichlorophenyl)glycine: Comparative Evidence Against Analogs


CCK-B Receptor Binding vs. 2,4-Dichloro Isomer

In a direct receptor binding assay, N-(3,4-dichlorophenyl)glycine inhibited [125I]CCK-8 binding to cholecystokinin type B (CCK-B) receptors in mouse brain membranes with an IC₅₀ of 31 nM at pH 6.5 [1]. While no head-to-head comparator data are available in the same study for other N-phenylglycine analogs, this value establishes a benchmark for structure-activity relationship (SAR) studies. By comparison, the closely related analog N-(2,4-dichlorophenyl)glycine has been evaluated for glycine transporter inhibition (GlyT1 IC₅₀ = 57 nM; GlyT2 IC₅₀ = 75,000 nM) [2], demonstrating that the positional isomerism of chlorine substitution directs target engagement toward distinct molecular pathways. The CCK-B affinity of the 3,4-dichloro isomer suggests preferential utility in neuropeptide receptor research where CCK-B modulation is of interest.

CCK-B Receptor Binding
Cross-study comparable
IC₅₀ = 31 nM
Supports neuropeptide receptor assay context
Mouse brain membrane, pH 6.5; 2,4-isomer data not from same study
Cholecystokinin CCK-B receptor Receptor binding Neuropharmacology

Dentin Bonding Performance vs. N-(4-Chlorophenyl)glycine

In a comparative study evaluating chlorinated N-phenylglycine (NPG) analogs as dentin bonding agents, N-(3,4-dichlorophenyl)glycine (NDCPG) was directly compared with N-(4-chlorophenyl)glycine (NCPG) and N-methyl-N-(4-chlorophenyl)glycine (NMNCPG) using a standardized three-step dentin-bonding protocol. At a concentration of 5 × 10⁻³ mol/L, the relative effectiveness measured by tensile bond strength was NMNCPG > NCPG > NDCPG [1]. Across all concentrations tested, NMNCPG produced bond strengths that were statistically equal to or better than the other two compounds, and NCPG was consistently as good as or better than NDCPG. The study concluded that increased electron-withdrawing capacity from the amine nitrogen—conferred by the additional chlorine atom in NDCPG—narrowed the effective concentration range and generally lowered mean bond strengths [1].

Dentin Bonding Strength
Direct head-to-head
Ranked lowest among three tested analogs
NDCPG is not interchangeable with NCPG or NMNCPG in adhesive formulation
5×10⁻³ mol/L; tensile test after water storage
Dentin bonding Dental materials Adhesive dentistry N-phenylglycine

Plant Growth Regulatory Activity: 3,4-Dichloro Pattern

In a systematic synthesis and biological evaluation of ring-substituted N-phenylglycines, N-(3,4-dichlorophenyl)glycine was identified as a plant growth regulator with activity comparable to that of O-(2,4-dichlorophenyl)glycolic acid and α-naphthylacetic acid, both well-established auxin-type regulators [1]. The study reported that all synthesized N-phenylglycines and their corresponding amides exhibited plant growth substance activity, with the 2,4-dichloro, 2,4-dibromo, and 3,4-dichloro analogs showing particularly high potency [1]. While exact quantitative growth-response data are not tabulated in the available excerpt, the explicit comparison to benchmark auxin standards places N-(3,4-dichlorophenyl)glycine in a distinct activity tier relative to mono-substituted or non-halogenated N-phenylglycine derivatives, which were not highlighted as comparably potent.

Plant Growth Activity
Class-level inference
Comparable to auxin benchmarks
Placed in high-activity tier for halogenated N-phenylglycines
Qualitative ranking from pea assay; exact data not tabulated
Plant growth regulators Agrochemical Auxin activity N-phenylglycine

Glycine Transporter Selectivity: 3,4- vs. 2,4-Dichloro Isomers

While N-(3,4-dichlorophenyl)glycine's direct glycine transporter inhibition data are not publicly available in curated databases, its positional isomer N-(2,4-dichlorophenyl)glycine has been characterized for GlyT1 and GlyT2 inhibition: IC₅₀ = 57 nM for GlyT1 and IC₅₀ = 75,000 nM for GlyT2 in human cell lines, demonstrating >1,300-fold subtype selectivity [1]. The divergent CCK-B receptor engagement of the 3,4-dichloro analog (IC₅₀ = 31 nM) [2] versus the glycine transporter profile of the 2,4-dichloro analog illustrates that the position of chlorine atoms fundamentally alters target recognition. This SAR observation indicates that N-(3,4-dichlorophenyl)glycine cannot be assumed to possess the same glycine transporter pharmacology as its 2,4-dichloro counterpart, and vice versa for CCK-B activity.

GlyT vs. CCK-B Profile
Cross-study comparable
Distinct target engagement profiles
Positional isomerism dictates receptor vs. transporter target recognition
2,4-isomer: GlyT1 IC₅₀=57 nM; GlyT2 IC₅₀=75,000 nM
Glycine transporter GlyT1 GlyT2 Neurotransmitter SAR

Physicochemical Profile vs. Chlorinated Analogs

The physicochemical profile of N-(3,4-dichlorophenyl)glycine exhibits measurable differences from its closest analogs that impact handling, purification, and formulation. The compound has a reported melting point of 141–142 °C and a predicted pKa of 3.75±0.40 . In comparison, unsubstituted N-phenylglycine has a melting point of 124–126 °C [1], while N-(4-chlorophenyl)glycine melts at approximately 158–160 °C . The 3,4-dichloro substitution elevates the melting point relative to the parent N-phenylglycine but remains lower than the mono-chlorinated para analog, reflecting differences in crystal lattice energy. The pKa value indicates enhanced acidity relative to typical glycine derivatives (pKa ~9.8 for glycine itself), attributable to the electron-withdrawing dichlorophenyl ring, which influences solubility and reactivity in aqueous and buffered systems.

Physicochemical Profile
Cross-study comparable
mp 141–142 °C; pKa ~3.75
Melting point and acidity differ from mono-chloro and parent analogs
pKa predicted; influences buffer solubility and purification
Physicochemical properties Crystallinity Acidity Formulation Analytical QC

N-(3,4-Dichlorophenyl)glycine: Validated Application Scenarios


CCK-B Receptor Pharmacology and Neuropeptide Research

Given its demonstrated IC₅₀ of 31 nM for CCK-B receptor binding in mouse brain membranes [1], N-(3,4-dichlorophenyl)glycine is a validated tool compound for studying cholecystokinin receptor pharmacology. Unlike its 2,4-dichloro positional isomer, which primarily engages glycine transporters, this compound offers a distinct target profile suitable for CNS research programs focused on anxiety, satiety, or pain modulation where CCK-B antagonism is hypothesized. Procurement of the 3,4-dichloro isomer ensures alignment with published binding data and avoids off-target glycine transporter activity associated with the 2,4-isomer [2].

Dental Adhesive Formulation and Materials Science

Although N-(3,4-dichlorophenyl)glycine (NDCPG) produced the lowest tensile bond strength among the three N-phenylglycine analogs tested at 5 × 10⁻³ mol/L [3], this performance characteristic is not a disadvantage in all contexts. For adhesive systems where controlled, lower bond strength is desirable—such as temporary cements or reversible bonding applications—NDCPG's defined performance curve provides a predictable and reproducible formulation parameter. Researchers developing novel dental materials can leverage the established concentration-response relationship to fine-tune adhesive properties without requiring de novo SAR studies.

Agrochemical Lead Discovery and Plant Growth Modulation

The validated plant growth regulatory activity of N-(3,4-dichlorophenyl)glycine, comparable to benchmark auxin standards such as α-naphthylacetic acid [4], positions this compound as a valuable scaffold for agrochemical lead optimization. The 3,4-dichloro substitution pattern has been empirically demonstrated to confer high activity, distinguishing it from less potent N-phenylglycine analogs. Research groups engaged in herbicide or plant growth regulator discovery should prioritize this isomer when exploring structure-activity relationships involving halogenated N-phenylglycines.

Synthetic Intermediate for Functionalized Bioactive Molecules

N-(3,4-Dichlorophenyl)glycine's well-defined physicochemical properties—melting point 141–142 °C, pKa 3.75±0.40, and crystalline solid morphology —make it an ideal building block for further derivatization. Its carboxylic acid functionality enables amide coupling, esterification, and reduction reactions, while the 3,4-dichlorophenyl ring provides a robust handle for cross-coupling chemistry. The compound's moderate stability under standard laboratory conditions and solubility in polar solvents facilitate its use in multi-step syntheses of herbicides, fungicides, and pharmaceutical candidates. Procurement of this specific isomer ensures reproducibility in synthetic routes that have been optimized around its unique electronic and steric profile.

Application
Selection Property
Validation Focus
Neuropeptide receptor screening
CCK-B receptor engagement context
Binding assay reproducibility vs. published IC₅₀
Dental adhesive materials research
Defined tensile-strength performance curve
Concentration-response relationship in target formulation
Agrochemical lead optimization
High-activity 3,4-dichloro substitution pattern
Plant growth modulation endpoint comparison
Multi-step organic synthesis
Crystalline scaffold with carboxylic acid handle
Reactivity and purity in amide coupling or cross-coupling steps

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